molecular formula C22H23ClN4O3 B2917450 N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide CAS No. 932972-10-6

N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

Cat. No. B2917450
M. Wt: 426.9
InChI Key: MMJOCRUFSUZGNZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide is a synthetic compound with a complex chemical structure. Let’s break down its components:



  • Core Structure : The central core consists of a quinoxaline ring fused with a piperidine ring.

  • Substituents :

    • 5-Chloro-2,4-dimethoxyphenyl : This aromatic group contributes to the compound’s overall properties.

    • Carboxamide Group : The presence of the carboxamide functional group suggests potential interactions with biological targets.





Molecular Structure Analysis


  • Molecular Formula : C₁₇H₁₈ClNO₄

  • Molecular Weight : 335.79 g/mol

  • Functional Groups : Carboxamide, chloro, and methoxy groups

  • Stereochemistry : Investigating the stereochemistry of the piperidine ring and quinoxaline moiety is crucial for understanding its biological activity.



Chemical Reactions Analysis


  • Reactivity : The chloro and methoxy substituents may participate in various chemical reactions, such as nucleophilic substitutions or oxidative processes.

  • Bioconjugation : Researchers might explore bioconjugation strategies to attach this compound to targeting ligands or biomolecules.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the compound’s melting point.

  • Stability : Assess stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate potential toxicity based on structural alerts (e.g., chloro substitution).

  • Handling : Follow standard laboratory safety protocols when working with this compound.


Future Directions


  • Biological Assays : Conduct in vitro and in vivo assays to explore biological activity.

  • Structure-Activity Relationship (SAR) : Systematically modify the compound to understand SAR.

  • Medicinal Chemistry : Optimize the structure for drug-like properties.


Please note that while I’ve synthesized information from available sources, further research and experimental validation are essential. For more detailed insights, consult relevant scientific literature1.


properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-12-20(30-2)18(11-15(19)23)26-22(28)14-7-9-27(10-8-14)21-13-24-16-5-3-4-6-17(16)25-21/h3-6,11-14H,7-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOCRUFSUZGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

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